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Get Quote

Executive Summary

In the high-stakes environment of medicinal chemistry, the integrity of a scaffold defines the
success of the entire lead optimization campaign.[1] 2-Bromo-4-(3-fluorophenyl)thiazole
(CAS 886367-85-7) is a critical heterocyclic building block, frequently utilized in the synthesis of
kinase inhibitors and metabolic modulators.[1]

This guide moves beyond simple database retrieval. It provides a technical framework for the
identification, synthesis, and structural validation of this compound, addressing the common
pitfalls associated with regioisomer ambiguity in halogenated aryl-thiazoles.

Part 1: Chemical Identity & The "Lookup"
Challenge[1]

The primary challenge in sourcing this compound is distinguishing it from its positional isomers
(2-fluoro and 4-fluoro analogs) and its 2-amino precursors.[1] Ambiguous nomenclature in
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vendor catalogs often leads to the accidental procurement of the wrong isomer, which can
derail Structure-Activity Relationship (SAR) studies.[1]

Core Data Table[1]

Attribute

Specification

Chemical Name

2-Bromo-4-(3-fluorophenyl)thiazole

CAS Registry Number 886367-85-7
C
Molecular Formula H
BrFNS
Molecular Weight 258.11 g/mol
MDL Number MFCD09839462
Appearance Off-white to pale yellow solid
B Soluble in DMSO, DCM, Ethyl Acetate; Insoluble
Solubility )
In water
2-8°C, Inert atmosphere (Argon/Nitrogen
Storage

recommended)

Structural Ambiguity Alert

Researchers must verify the position of the fluorine atom on the phenyl ring.[1]

o Target:meta-substitution (3-position).

o Common Impurity/Error:para-substitution (4-position).

» Diagnostic: The meta-fluoro substitution pattern results in a distinct splitting pattern in

H-NMR (multiplet/triplet of doublets) compared to the symmetrical para-substitution.[1]

Part 2: Synthesis & Validation Protocols
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When commercial stock is unavailable or purity is suspect, in-house synthesis is the gold
standard for validation.[1] The most robust route combines the Hantzsch Thiazole Synthesis
with a Sandmeyer-type Bromination.[1] This two-step protocol ensures the regiochemistry of
the thiazole ring is fixed relative to the phenyl substituent.[1]

Mechanistic Workflow

e Cyclization: Condensation of 2-bromo-3'-fluoroacetophenone with thiourea yields the 2-
aminothiazole intermediate.[1]

e Transformation: Diazotization of the amine followed by displacement with bromide (using
CuBr

and t-butyl nitrite) yields the final 2-bromo product.[1]

Visualization: Synthesis Pathway

The following diagram outlines the logical flow of synthesis and the critical checkpoints for
quality control.

IR Reflux/EtOH
2-Bromo-3'-fluoroacetophenone \@»
Intermediate: | Verity Mass. ..
2-Amino-4-(3-fluorophenyl)thiazole
________ > Sandmeyer
________ 0°C -> RT)

Reagent:
Thiourea

Target:
——————————————— | 2-Bromo-4-(3-fluorophenyl)thiazole
(CAS 886367-85-7)

Reagent:
t-BUONO / CuBr2

.. Verify F-position QC Check:
1H-NMR (Regioisomer)

Click to download full resolution via product page

Figure 1: Step-wise synthesis and validation workflow for CAS 886367-85-7, highlighting critical
Quality Control (QC) checkpoints.

Experimental Protocol (Validation Scale)
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Step 1: Synthesis of 2-Amino-4-(3-fluorophenyl)thiazole

Dissolve 2-bromo-3'-fluoroacetophenone (1.0 eq) in anhydrous ethanol (0.5 M
concentration).

Add thiourea (1.1 eq) in a single portion.[1]

Reflux for 2—4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]

Cool to room temperature. The hydrobromide salt often precipitates.[1]
Neutralize with aqueous NaHCO

, filter the free base, and dry.[1]

Step 2: Sandmeyer Bromination to Target

Suspend the 2-amino intermediate (1.0 eq) in Acetonitrile (ACN).[1]
Add CuBr

(1.5 eq) and cool to 0°C.

Dropwise add t-butyl nitrite (1.5 eq).[1] Caution: Evolution of N
gas.[1]

Stir at 0°C for 30 mins, then warm to RT for 2 hours.

Quench with dilute HCI, extract with EtOAc, and purify via silica flash chromatography
(eluting with 5-10% EtOAc/Hexanes).

Part 3: Applications in Drug Discovery[1]

The 2-bromo-4-arylthiazole scaffold is a "privileged structure” in medicinal chemistry.[1] Its

utility lies in its dual-reactivity profile, allowing for orthogonal functionalization.[1]

Functionalization Logic
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e C2 Position (Bromine): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-

Miyaura, Buchwald-Hartwig).[1] This is the primary vector for extending the scaffold.[1]

e C4 Position (Aryl Group): The 3-fluorophenyl ring provides metabolic stability (blocking P450

oxidation sites) and modulates lipophilicity (

)-[1]
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Figure 2: Divergent synthesis pathways utilizing the 2-bromo handle for lead optimization.

Part 4: Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled according to

the safety profile of analogous halogenated thiazoles.[1]

o Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[1]

e Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

 Stability: The C-Br bond is stable under ambient conditions but sensitive to light over

prolonged periods.[1] Store in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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